molecular formula C16H15NO3S B12890067 1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol CAS No. 333383-93-0

1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol

Cat. No.: B12890067
CAS No.: 333383-93-0
M. Wt: 301.4 g/mol
InChI Key: YCQDXWIXRWIUHU-UHFFFAOYSA-N
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Description

1-Tosyl-1,2-dihydroquinolin-7-ol is a heterocyclic compound belonging to the quinoline family. It has the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the dihydroquinoline ring, and a hydroxyl group at the 7th position of the quinoline ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-1,2-dihydroquinolin-7-ol can be synthesized through several methods. One common synthetic route involves the reaction of 7-hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for about 30 minutes . The reaction mixture is then cooled, acidified, and extracted to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 1-Tosyl-1,2-dihydroquinolin-7-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The dihydroquinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Tosyl-1,2-dihydroquinolin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tosyl-1,2-dihydroquinolin-7-ol involves its interaction with various molecular targets and pathways. The tosyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The hydroxyl group at the 7th position can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. The dihydroquinoline ring structure provides a stable framework for further chemical modifications.

Comparison with Similar Compounds

1-Tosyl-1,2-dihydroquinolin-7-ol can be compared with other similar compounds such as:

These comparisons highlight the unique features of 1-Tosyl-1,2-dihydroquinolin-7-ol, such as its enhanced reactivity due to the presence of the tosyl group and its potential for diverse chemical modifications.

Properties

CAS No.

333383-93-0

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2H-quinolin-7-ol

InChI

InChI=1S/C16H15NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h2-9,11,18H,10H2,1H3

InChI Key

YCQDXWIXRWIUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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